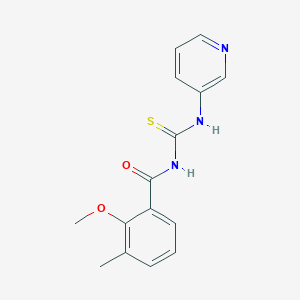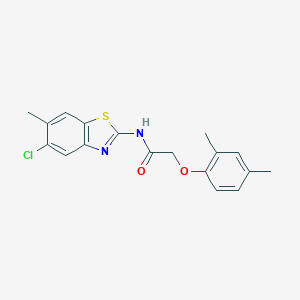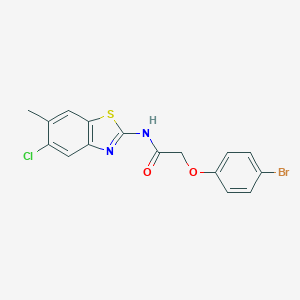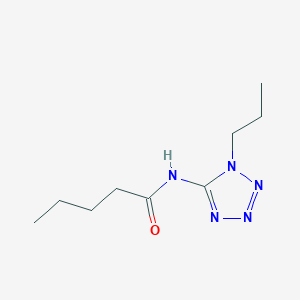![molecular formula C19H15BrN4O3 B283729 1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283729.png)
1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in bacterial and fungal growth. It is also believed to act by reducing inflammation in the body.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to reduce inflammation in the body, which may be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione in lab experiments is its potential as a fluorescent probe for detecting metal ions. This can be useful in various analytical applications. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione. One direction is to further investigate its antibacterial, antifungal, and anti-inflammatory properties and explore its potential use in the treatment of various diseases. Another direction is to develop new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further research can be done to explore its potential as a fluorescent probe for detecting other types of molecules.
Synthesemethoden
The synthesis method of 1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione involves the reaction of 4-bromobenzaldehyde, 1,3-dimethyl-2-thioxo-2,3-dihydro-1H-benzimidazole, and 3,5-pyrazolidinedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione has been studied for its potential applications in various fields of science. It has been found to have antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
Molekularformel |
C19H15BrN4O3 |
|---|---|
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
(4Z)-1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H15BrN4O3/c1-22-15-8-3-11(10-16(15)23(2)19(22)27)9-14-17(25)21-24(18(14)26)13-6-4-12(20)5-7-13/h3-10H,1-2H3,(H,21,25)/b14-9- |
InChI-Schlüssel |
GSDPBNWKMRPZRT-ZROIWOOFSA-N |
Isomerische SMILES |
CN1C2=C(C=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Br)N(C1=O)C |
SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br)N(C1=O)C |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283646.png)
![N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea](/img/structure/B283647.png)

![N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B283654.png)




![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)
![5-bromo-N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B283675.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B283676.png)
